2-Methyl-3-(morpholin-4-yl)aniline dihydrochloride

Description

Properties

IUPAC Name |

2-methyl-3-morpholin-4-ylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-9-10(12)3-2-4-11(9)13-5-7-14-8-6-13;;/h2-4H,5-8,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYOYOXYDWJRIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCOCC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-3-(morpholin-4-yl)aniline dihydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.

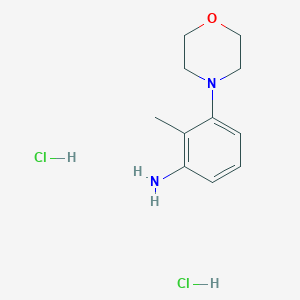

Chemical Structure

The compound's structure can be represented as follows:

1. Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.34 | Inhibits cell proliferation |

| HCT-116 (Colon Cancer) | 10.45 | Triggers G1 phase arrest |

In a study focused on the compound's mechanism, it was found to increase p53 expression levels and activate caspase-3 cleavage in MCF-7 cells, leading to apoptotic cell death .

2. Anti-inflammatory Activity

The compound has demonstrated promising anti-inflammatory effects through the inhibition of COX enzymes.

| Compound | IC50 against COX-1 (µM) | IC50 against COX-2 (µM) |

|---|---|---|

| This compound | 28.39 | 23.8 |

These results suggest that the compound may be effective in reducing inflammation by suppressing the production of prostaglandins, which are mediators of inflammation .

3. Antimicrobial Activity

Preliminary studies have shown that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

- Cytotoxicity Against Cancer Cells : A study conducted on various cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, particularly in MCF-7 and HCT-116 cells .

- Inflammation Models : In vivo models of inflammation demonstrated that administration of the compound significantly reduced paw edema in formalin-induced models, supporting its potential use as an anti-inflammatory agent .

- Antibacterial Efficacy : The compound was tested against a panel of bacterial strains, showing effective inhibition comparable to standard antibiotics, which suggests its utility in treating bacterial infections .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-3-(morpholin-4-yl)aniline dihydrochloride has shown potential as a building block for synthesizing more complex pharmaceuticals. The morpholine scaffold is recognized for its role in developing various drugs, particularly those targeting biological pathways associated with diseases such as cancer and infections.

- Biological Activity : Preliminary studies indicate that this compound may possess antibacterial and antifungal properties, making it a candidate for drug development targeting microbial infections. Its ability to penetrate biological membranes enhances its therapeutic efficacy.

Material Science

The compound's unique structure allows for applications in creating new materials, including conducting polymers and supramolecular gels. These materials can be utilized in various electronic and photonic applications due to their specific properties derived from the morpholine and aniline groups.

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies revealed its effectiveness against several bacterial strains, indicating potential for development as an antibacterial agent.

Case Study 2: Enzyme Interaction Studies

Interaction studies have focused on the compound's binding affinity with various biological targets, particularly enzymes involved in disease pathways. These investigations are crucial for understanding its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

n-[2-(Morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline Dihydrochloride (CAS: 1427379-68-7)

Structural Differences :

- Substituents : The trifluoromethyl (-CF₃) group at the 3-position (vs. methyl in the target compound) introduces strong electron-withdrawing effects, altering electronic properties and reactivity.

- Linker : A two-carbon ethyl chain connects the morpholine ring to the aniline nitrogen, increasing conformational flexibility compared to the direct attachment in the target compound.

Physicochemical Properties : - Molecular weight: 347.20 g/mol (vs. ~279.20 g/mol estimated for the target compound).

- Applications: Both compounds are dihydrochloride salts, suggesting shared utility in drug development, particularly as intermediates for kinase inhibitors or GPCR-targeted therapies.

m-Phenylenediamine Dihydrochloride

Structural Simplicity :

- Lacks the morpholine ring and methyl substituent, featuring two amine groups on the benzene ring.

Functionality : - Primarily used as a crosslinking agent in polymer chemistry , contrasting with the target compound’s role in medicinal chemistry.

Reactivity : The absence of morpholine reduces basicity, limiting its utility in pH-dependent applications.

6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine Hydrochloride (CAS: 1432678-19-7)

Heterocyclic Variation :

- Pyridine ring replaces benzene, and piperidine substitutes morpholine. Piperidine lacks the oxygen atom, reducing hydrogen-bonding capacity.

Substituent Effects : - Ethyl-piperidine and methyl groups may influence steric interactions differently compared to morpholine-aniline systems.

Tabulated Comparison of Key Properties

| Compound | CAS | Molecular Weight (g/mol) | Key Substituents | Salt Form | Primary Applications |

|---|---|---|---|---|---|

| 2-Methyl-3-(morpholin-4-yl)aniline dihydrochloride | 217314-44-8 | ~279.20 (estimated) | Methyl, morpholine | Dihydrochloride | Pharmaceutical intermediates |

| n-[2-(Morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride | 1427379-68-7 | 347.20 | Trifluoromethyl, ethyl-morpholine | Dihydrochloride | Drug discovery intermediates |

| m-Phenylenediamine dihydrochloride | Not provided | ~181.08 | Dual amine groups | Dihydrochloride | Polymer crosslinking |

| 6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride | 1432678-19-7 | Not provided | Ethyl-piperidine, methyl | Hydrochloride | Receptor-targeted therapeutics |

Q & A

Q. What are the common synthetic routes for 2-Methyl-3-(morpholin-4-yl)aniline dihydrochloride?

- Methodological Answer : A typical approach involves coupling morpholine derivatives with substituted anilines. For example, nickel-catalyzed amination (e.g., using NiCl₂·glyme complexes) can introduce the morpholine moiety to a halogenated aniline precursor under inert conditions . Subsequent protonation with HCl yields the dihydrochloride salt. Key steps include:

- Catalyst selection : Nickel-based catalysts for C–N bond formation.

- Solvent optimization : 2-Methyltetrahydrofuran (2-MeTHF) is often preferred due to its low toxicity and high boiling point .

- Purification : Column chromatography or recrystallization to isolate the dihydrochloride form.

Q. How is the compound characterized for purity and structural integrity?

- Methodological Answer :

- Purity analysis : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) to quantify impurities. Reference standards from pharmacopeial guidelines (e.g., EP/JP monographs) are critical for calibration .

- Structural confirmation :

- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths and angles .

- Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with DFT-predicted values. Discrepancies may indicate protonation state changes .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Hazard assessment : Classify as a potential irritant (similar to aniline derivatives) based on SDS data. Use fume hoods and PPE (gloves, goggles) during synthesis .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models during characterization?

- Methodological Answer :

- Cross-validation : Combine X-ray crystallography (to resolve absolute configuration) with DFT-optimized geometries (e.g., B3LYP/6-31G* basis sets) .

- Dynamic effects : Account for solvent interactions in NMR simulations (e.g., using COSMO-RS).

- Case study : A 2021 study noted discrepancies in morpholine ring puckering amplitudes between crystallographic and DFT data; this was resolved by refining torsional constraints in the computational model .

Q. What experimental design considerations are critical for optimizing catalytic amination reactions in the synthesis of this compound?

- Methodological Answer :

- Catalyst loading : Screen NiCl₂·glyme at 5–10 mol% to balance cost and yield .

- Ligand effects : Bulky ligands (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride) improve turnover by preventing catalyst deactivation.

- Kinetic monitoring : Use in-situ IR or GC-MS to track intermediate formation (e.g., aryl chloride → aryl amine).

Q. What strategies are effective for analyzing non-planar conformations in the morpholine moiety of this compound?

- Methodological Answer :

- Puckering coordinates : Apply Cremer-Pople parameters (e.g., θ and φ angles) to quantify ring distortions from X-ray data .

- Molecular dynamics (MD) : Simulate ring flexibility in explicit solvent (e.g., water or DMSO) to assess conformational stability.

- Case study : A 2023 study used MD to show that protonation of the morpholine nitrogen increases ring planarity by ~15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.